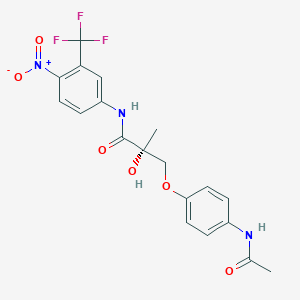

(R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide

説明

®-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide is a complex organic compound that features a variety of functional groups, including an acetamido group, a phenoxy group, a hydroxy group, and a nitro group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

Formation of the phenoxy intermediate: This can be achieved by reacting 4-acetamidophenol with an appropriate halogenated precursor under basic conditions.

Introduction of the hydroxy and methyl groups: This step may involve the use of a Grignard reagent or other organometallic reagents to introduce the hydroxy and methyl groups.

Coupling with the nitro-trifluoromethyl phenyl group: This can be done using a coupling reagent such as EDCI or DCC in the presence of a base to form the final amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

化学反応の分析

Types of Reactions

®-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, ®-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the acetamido and nitro groups suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, ®-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

作用機序

The mechanism of action of ®-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group suggests that it could undergo bioreduction to form reactive intermediates that can interact with cellular components.

類似化合物との比較

Similar Compounds

®-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitrophenyl)propanamide: Similar structure but lacks the trifluoromethyl group.

®-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(3-(trifluoromethyl)phenyl)propanamide: Similar structure but lacks the nitro group.

®-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-methylphenyl)propanamide: Similar structure but has a methyl group instead of a trifluoromethyl group.

Uniqueness

The uniqueness of ®-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide lies in the combination of its functional groups. The presence of both the nitro and trifluoromethyl groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

生物活性

(R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide, commonly referred to as a compound with the CAS number 885324-25-4, has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 441.36 g/mol. The compound exhibits solubility in ethanol and DMSO, with limited solubility in water (1.2 mg/mL) .

| Property | Value |

|---|---|

| Molecular Formula | C19H18F3N3O6 |

| Molecular Weight | 441.36 g/mol |

| Melting Point | 70-74 °C |

| Solubility | Ethanol, DMSO; 1.2 mg/mL in water |

| Log D (pH 7.4) | 4.01 |

This compound acts primarily as an androgen receptor (AR) partial agonist , which suggests its potential use in conditions related to androgen activity, such as benign prostatic hyperplasia (BPH). The unique trifluoromethyl group enhances its binding affinity and selectivity towards the AR .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth by inducing apoptosis through the activation of caspase pathways .

Case Studies

- Study on Prostate Cancer Cells : A study conducted on LNCaP prostate cancer cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM. The mechanism was attributed to the modulation of androgen signaling pathways, leading to increased apoptosis rates .

- Effects on Hormonal Regulation : Another investigation assessed the impact of this compound on hormonal regulation in vitro. Results indicated that it effectively reduced dihydrotestosterone (DHT)-induced proliferation in human prostate epithelial cells, suggesting its potential role in managing conditions exacerbated by androgens .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest moderate absorption and distribution characteristics typical for lipophilic compounds. The estimated pKa values indicate that it may exist predominantly in its neutral form at physiological pH, enhancing its bioavailability .

特性

IUPAC Name |

(2R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXVTLGIDOACBJ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)OC[C@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436497 | |

| Record name | (2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885324-25-4 | |

| Record name | (2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。